TopBP1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

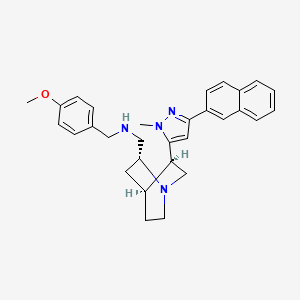

Molecular Formula |

C30H34N4O |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-[(2R,4S,5R)-5-(1-methyl-3-naphthalen-2-ylpyrazol-5-yl)-1-azabicyclo[2.2.2]octan-2-yl]methanamine |

InChI |

InChI=1S/C30H34N4O/c1-33-30(17-29(32-33)25-10-9-22-5-3-4-6-23(22)15-25)28-20-34-14-13-24(28)16-26(34)19-31-18-21-7-11-27(35-2)12-8-21/h3-12,15,17,24,26,28,31H,13-14,16,18-20H2,1-2H3/t24-,26+,28-/m0/s1 |

InChI Key |

JMJWFOVMJHVKDK-YIOBJHAYSA-N |

Isomeric SMILES |

CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)[C@H]4CN5CC[C@H]4C[C@@H]5CNCC6=CC=C(C=C6)OC |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C4CN5CCC4CC5CNCC6=CC=C(C=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TopBP1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II-binding protein 1 (TopBP1) is a critical scaffold protein integral to the DNA damage response (DDR) and DNA replication. Its multifaceted role in maintaining genomic stability has positioned it as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of TopBP1-IN-1, a novel small molecule inhibitor of TopBP1. This compound exhibits a dual inhibitory function: it disrupts the TopBP1-mediated activation of the ATR signaling pathway and concurrently exerts anti-MYC activity by liberating the MYC inhibitor MIZ1 from its complex with TopBP1. This document details the molecular interactions, downstream cellular consequences, and synergistic potential of this compound with other anticancer agents, supported by quantitative data and detailed experimental methodologies.

Introduction to TopBP1

TopBP1 is a large, multi-domain protein characterized by the presence of nine BRCA1 C-terminal (BRCT) domains. These domains function as phosphopeptide-binding modules, enabling TopBP1 to act as a crucial scaffold in the assembly of protein complexes involved in various cellular processes.[1][2] Key functions of TopBP1 include:

-

ATR Kinase Activation: TopBP1 is a canonical activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the S-phase checkpoint and replication fork stability.[3][4][5] This activation is mediated by the ATR-activating domain (AAD) of TopBP1.[3]

-

DNA Replication: TopBP1 plays an essential role in the initiation of DNA replication.[6]

-

Transcriptional Regulation: TopBP1 interacts with and regulates the activity of several transcription factors, including E2F1 and MIZ1.[7]

-

Homologous Recombination: TopBP1 is involved in homologous recombination (HR) repair by promoting the phosphorylation and chromatin loading of RAD51.[8]

Given its central role in pathways frequently deregulated in cancer, such as the Rb, p53, and PI3K/Akt pathways, TopBP1 has emerged as a promising therapeutic target.[9]

This compound: A Dual-Action Inhibitor

This compound, also identified as 5D4, is a small molecule inhibitor designed to specifically target the BRCT7/8 domains of TopBP1.[9][10] This targeted inhibition leads to a dual mechanism of action, impacting both the DNA damage response and oncogenic MYC signaling.

Inhibition of the ATR Signaling Pathway

The interaction between TopBP1 and Polo-like kinase 1 (PLK1) is crucial for the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination repair.[8][11] this compound, by binding to the BRCT7/8 domains of TopBP1, disrupts the formation of the TopBP1-PLK1 complex.[9][10] This interference prevents the subsequent phosphorylation and chromatin loading of RAD51, thereby impairing the homologous recombination pathway and sensitizing cancer cells to DNA damaging agents.[8]

Anti-MYC Activity via MIZ1 Liberation

The MYC oncogene is a potent driver of cellular proliferation and is frequently overexpressed in cancer. Its activity is, in part, regulated by the MYC-interacting zinc finger protein 1 (MIZ1), which can act as a transcriptional repressor of MYC target genes, including the cell cycle inhibitor p21Cip1.[7][12][13] TopBP1 sequesters MIZ1 through its BRCT7/8 domains, thereby inhibiting MIZ1's tumor-suppressive functions.[9] this compound competitively binds to the BRCT7/8 domains of TopBP1, leading to the release of MIZ1.[9][10] The liberated MIZ1 is then free to bind to the promoters of MYC target genes, such as p21Cip1, and repress their transcription, ultimately leading to an anti-proliferative effect.[7][13][14]

Quantitative Data

The following tables summarize the available quantitative data for this compound (5D4) and its lead compound, Cpd 2H3.

| Compound | Assay | Target | IC50 | Reference |

| Cpd 2H3 | In vitro binding assay | TopBP1-BRCT7/8 - pS1159-TopBP1 phosphopeptide | 20 nM | [9] |

Table 1: In Vitro Inhibitory Activity

| Cell Lines | Treatment | Effect | Reference |

| MDA-MB-468, MDAH-2774 | This compound (5D4) | Inhibition of cell viability | [9] |

| MDA-MB-468 | This compound (5D4) + Talazoparib (PARP inhibitor) | Synergistic inhibition of cell proliferation | [9] |

Table 2: Cellular Activity and Synergy

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Molecular Docking of Small Molecule Inhibitors

Objective: To predict the binding mode and affinity of small molecules to the BRCT7/8 domains of TopBP1.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of the TopBP1 BRCT7/8 domains from the Protein Data Bank (PDB).

-

Prepare the protein structure using a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro). This includes removing water molecules, adding hydrogen atoms, and assigning partial charges.[15][16]

-

-

Ligand Preparation:

-

Generate 3D structures of the small molecule inhibitors.

-

Optimize the ligand geometry and assign charges using appropriate force fields.

-

-

Grid Generation:

-

Define the binding site on the TopBP1 BRCT7/8 domains. This is typically centered on the phosphopeptide-binding pocket.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the docking calculations.[16] The program will systematically sample different conformations and orientations of the ligand within the binding site.

-

-

Scoring and Analysis:

-

The docking program will rank the generated poses based on a scoring function that estimates the binding affinity.

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and TopBP1.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to TopBP1 in a cellular context.

Protocol:

-

Cell Treatment:

-

Culture cells to approximately 80% confluency.

-

Treat the cells with either this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).[17]

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for a defined period (e.g., 3 minutes) using a thermal cycler.[17] Include an unheated control.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Quantify the total protein concentration in the soluble fraction.

-

-

Immunoblotting:

-

Normalize the protein concentrations of all samples.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with a primary antibody specific for TopBP1 and a suitable secondary antibody.

-

Detect the signal and quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[18]

-

Chromatin Immunoprecipitation (ChIP) for MIZ1

Objective: To determine if this compound treatment leads to increased binding of MIZ1 to the promoter of its target genes (e.g., p21Cip1).

Protocol:

-

Cross-linking:

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.[20]

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody specific for MIZ1 or a negative control IgG overnight at 4°C.[20]

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis by qPCR:

-

Perform quantitative PCR (qPCR) using primers specific for the promoter region of the target gene (e.g., p21Cip1).

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA. An increase in MIZ1 binding at the target promoter in this compound treated cells would be indicative of the proposed mechanism.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its identification and validation.

Caption: this compound inhibits the ATR signaling pathway.

Caption: this compound exerts anti-MYC activity.

Caption: this compound discovery workflow.

Conclusion

This compound represents a promising class of targeted anticancer agents with a novel, dual mechanism of action. By simultaneously disrupting the ATR-mediated DNA damage response and inhibiting the oncogenic activity of MYC, this compound has the potential to be effective as a monotherapy and in combination with other drugs, such as PARP inhibitors. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the further investigation and development of TopBP1 inhibitors as a new paradigm in cancer therapy.

References

- 1. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDC1 Interacts with TOPBP1 to Maintain Chromosomal Stability during Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TopBP1 activates ATR through ATRIP and a PIKK regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TopBP1 assembles nuclear condensates to switch on ATR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence supporting a role for TopBP1 and Brd4 in the initiation but not continuation of human papillomavirus 16 E1/E2-mediated DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myc represses differentiation-induced p21CIP1 expression via Miz-1-dependent interaction with the p21 core promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The CDK1-TOPBP1-PLK1 axis regulates the Bloom’s syndrome helicase BLM to suppress crossover recombination in somatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of MIZ-1 in MYC-Dependent Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Miz1 is a critical repressor of cdkn1a during skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. KBbox: Methods [kbbox.h-its.org]

- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]

TopBP1-IN-1: A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II-binding protein 1 (TopBP1) has emerged as a critical node in the DNA damage response (DDR) and a key regulator of oncogenic pathways, making it a compelling target for cancer therapy. This document provides an in-depth technical guide on the discovery and preclinical development of TopBP1-IN-1 (also known as 5D4), a first-in-class small molecule inhibitor targeting the BRCT7/8 domains of TopBP1. This inhibitor has demonstrated significant anti-tumor activity, particularly in cancers with MYC amplification and p53 mutations, and exhibits synergy with PARP inhibitors. We will detail the mechanism of action, key experimental data, and the protocols utilized in its initial characterization.

Introduction: The Rationale for Targeting TopBP1

TopBP1 is a large scaffold protein that plays a central role in DNA replication and the DNA damage response.[1] It is a crucial activator of the ATR kinase, a key component of the S-phase checkpoint that helps maintain genomic stability.[1] Beyond its role in the DDR, TopBP1 is situated at the convergence of several major oncogenic signaling pathways, including Rb, PI3K/Akt, and p53.[2][3] Its overexpression has been observed in various cancers, including breast cancer, and is often associated with a poorer prognosis.[4]

The multifaceted role of TopBP1 in cancer progression makes it an attractive therapeutic target.[1] Inhibition of TopBP1 can disrupt the DNA damage response, making cancer cells more susceptible to DNA-damaging agents.[1] Furthermore, targeting TopBP1 can counteract the oncogenic effects driven by mutations in key tumor suppressor genes and oncogenes.[2]

Discovery of this compound (5D4)

This compound (5D4) was identified through a large-scale molecular docking screening effort aimed at discovering small molecules that specifically target the BRCT7/8 domains of TopBP1.[2][3] These domains are critical for mediating protein-protein interactions that are essential for TopBP1's function in both DNA damage response and transcriptional regulation.[5] The initial screening of over 200,000 compounds from various libraries led to the identification of a hit compound, 2H3, which was then optimized through medicinal chemistry to yield the more potent derivative, 5D4 (this compound).[2]

Mechanism of Action

This compound acts by competitively inhibiting the binding of proteins to the BRCT7/8 domains of TopBP1.[2] This disruption of protein-protein interactions leads to several downstream anti-cancer effects:

-

Inhibition of Mutant p53 Gain-of-Function: this compound blocks the interaction between TopBP1 and mutant p53, thereby inhibiting its oncogenic gain-of-function activities.[2][6]

-

Activation of E2F1-Mediated Apoptosis: The inhibitor prevents TopBP1 from binding to and repressing the transcription factor E2F1, leading to the activation of E2F1-dependent apoptosis.[2][6]

-

Anti-MYC Activity: this compound disrupts the interaction between TopBP1 and MIZ1 (MYC-interacting zinc finger protein 1). This frees MIZ1 to bind to the promoters of MYC target genes and repress their transcription, effectively countering MYC-driven oncogenesis.[2][6]

-

Impairment of Homologous Recombination: The inhibitor disrupts the association of the TopBP1-PLK1 complex, which is necessary for the formation of Rad51 foci, a key step in homologous recombination repair.[2][6][7] This provides a rationale for its synergy with PARP inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound (5D4).

Table 1: In Vitro Efficacy of this compound (5D4)

| Cell Line | Cancer Type | IC50 (µM) | Effect on Apoptosis |

| MDA-MB-468 | Breast Cancer | ~5 | Induction of E2F1-mediated apoptosis[2] |

| MDAH-2774 | Ovarian Cancer | Not specified | Inhibition of cell proliferation[2] |

Table 2: In Vivo Efficacy of this compound (5D4) in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |

| MDAH-2774 | Ovarian Cancer | 40 mg/kg, i.p., every 3 days for 3 doses | Significant inhibition of tumor growth[8] |

| MDA-MB-468/BCM2665 | Breast Cancer | 40 mg/kg, i.p., every 3 days for 3 doses | Significant inhibition of tumor growth[8] |

Table 3: Synergy with PARP Inhibitors

| Cell Line | Cancer Type | Combination | Synergy |

| MDA-MB-468 | Breast Cancer | This compound + PARP1/2 inhibitor | Synergistic anti-proliferative effect[2] |

| MDAH-2774 | Ovarian Cancer | This compound + PARP1/2 inhibitor | Synergistic anti-proliferative effect[2] |

Signaling Pathways and Experimental Workflows

TopBP1 Signaling Pathways

The following diagram illustrates the central role of TopBP1 in key oncogenic pathways and the mechanism of action of this compound.

Caption: TopBP1 signaling nexus and the mechanism of this compound.

Experimental Workflow: High-Throughput Screening

The discovery of this compound was initiated by a high-throughput molecular docking screen. The general workflow for such a screen is depicted below.

Caption: High-throughput screening workflow for TopBP1 inhibitor discovery.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and characterization of this compound (5D4). These protocols are based on the methods described by Lin et al., 2023.[2]

Cell Culture and Reagents

-

Cell Lines: MDA-MB-468 (breast cancer) and MDAH-2774 (ovarian cancer) cells were used. Cells were maintained in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

This compound (5D4): The compound was dissolved in DMSO to create a stock solution and stored at -80°C. The final concentration of DMSO in cell culture media was kept below 0.1%.

Cell Viability Assay

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, cells were treated with increasing concentrations of this compound (e.g., 0-10 µM) for 48 hours.

-

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

-

Absorbance was measured at 450 nm using a microplate reader.

-

IC50 values were calculated using non-linear regression analysis.

Co-immunoprecipitation (Co-IP)

-

MDA-MB-468 cells were treated with either DMSO (vehicle) or 5 µM this compound for 24 hours.

-

Cells were harvested and lysed in IP lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates were pre-cleared with protein A/G magnetic beads.

-

5 µg of anti-TopBP1 antibody or control IgG was added to the lysates and incubated overnight at 4°C with rotation.

-

Protein A/G magnetic beads were added and incubated for 2 hours at 4°C.

-

The beads were washed three times with IP lysis buffer.

-

Immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer.

-

Eluted proteins were resolved by SDS-PAGE and analyzed by Western blotting with antibodies against TopBP1, E2F1, and mutant p53.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cells were treated with this compound or vehicle control.

-

Cells were cross-linked with 1% formaldehyde for 10 minutes at room temperature.

-

Cross-linking was quenched with 125 mM glycine.

-

Cells were lysed and the chromatin was sheared to an average size of 200-500 bp by sonication.

-

Sheared chromatin was immunoprecipitated overnight with an antibody against MIZ1 or control IgG.

-

Immune complexes were captured with protein A/G beads.

-

Cross-links were reversed, and DNA was purified.

-

The abundance of specific promoter regions (e.g., the p21 promoter) in the immunoprecipitated DNA was quantified by qPCR.

Animal Xenograft Studies

-

Female athymic nude mice (6-8 weeks old) were used.

-

MDAH-2774 or MDA-MB-468 cells were injected subcutaneously into the flanks of the mice.

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound (40 mg/kg) or vehicle was administered by intraperitoneal (i.p.) injection every 3 days for a total of three doses.

-

Tumor volume was measured with calipers every 3 days and calculated using the formula: (length × width²) / 2.

-

At the end of the study, tumors were excised and weighed.

Conclusion and Future Directions

This compound (5D4) represents a novel and promising class of anti-cancer agents that target a key vulnerability in a range of malignancies. Its unique mechanism of action, which involves the disruption of multiple oncogenic pathways, and its synergistic activity with PARP inhibitors, position it as a strong candidate for further clinical development.[2][8] Future studies should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and identifying predictive biomarkers to guide its clinical application. The discovery of this compound provides a powerful tool for both cancer therapy and for further elucidating the complex biology of TopBP1.

References

- 1. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. TOPBP1 - Wikipedia [en.wikipedia.org]

- 5. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity | Journal of Cell Biology | Rockefeller University Press [rupress.org]

- 6. Small-molecule inhibitor targeting TopBP1-BRCT7/8 shows anticancer activity in vivo | BioWorld [bioworld.com]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. medchemexpress.com [medchemexpress.com]

TopBP1: A Master Scaffold in the DNA Damage Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Topoisomerase II-binding protein 1 (TopBP1) is a multifaceted scaffold protein that plays a pivotal role in maintaining genome integrity.[1][2] Its functions are critical in orchestrating the DNA damage response (DDR), a complex network of cellular pathways that detect, signal, and repair DNA lesions.[3][4] TopBP1 is involved in a variety of crucial nuclear processes, including DNA replication, DNA damage repair, transcriptional regulation, and cell cycle checkpoint activation.[1] This technical guide provides a comprehensive overview of the core functions of TopBP1 in the DDR, with a focus on its molecular mechanisms, protein interactions, and the experimental methodologies used to elucidate its functions.

Core Functions of TopBP1 in the DNA Damage Response

TopBP1's primary role in the DDR is to act as a central hub, coordinating the assembly of protein complexes and activating key signaling cascades. It is characterized by the presence of multiple BRCA1 C-terminus (BRCT) domains, which are phosphopeptide-binding modules that mediate protein-protein interactions.[2][5] This modular architecture allows TopBP1 to interact with a wide array of proteins and function in distinct DNA repair and signaling pathways.

Activation of the ATR Kinase

A key function of TopBP1 is the activation of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the response to replication stress and certain types of DNA damage.[1][6] The ATR signaling pathway is initiated when single-stranded DNA (ssDNA) regions, coated by Replication Protein A (RPA), are generated.[7] This leads to the recruitment of the ATR-ATRIP complex.[8] TopBP1 is then recruited to sites of DNA damage, where it directly interacts with and activates ATR.[6][9] This activation is mediated by a specific region in TopBP1 known as the ATR-activating domain (AAD).[6]

The activation of ATR by TopBP1 is a critical step in the DDR, leading to the phosphorylation of numerous downstream targets, including the checkpoint kinase Chk1.[7][8] This initiates cell cycle arrest, allowing time for DNA repair, and promotes the stabilization of stalled replication forks.[3][4]

Role in Homologous Recombination

TopBP1 is also a critical player in homologous recombination (HR), a major pathway for the error-free repair of DNA double-strand breaks (DSBs).[2][10] Following the resection of a DSB to generate 3' ssDNA overhangs, TopBP1 is recruited to the site of damage.[2] A crucial function of TopBP1 in HR is to facilitate the loading of the RAD51 recombinase onto the ssDNA, a key step in the search for a homologous template for repair.[2] The precise mechanism by which TopBP1 promotes RAD51 loading is still under investigation, but it is known to involve specific BRCT domains (7 and 8) of TopBP1.[2]

Depletion of TopBP1 leads to defects in HR-mediated repair and increased sensitivity to DNA damaging agents, highlighting its importance in this pathway.[2]

TopBP1's Interaction Network

TopBP1 functions as a scaffold by interacting with a multitude of proteins involved in the DDR. These interactions are often mediated by its BRCT domains and can be regulated by post-translational modifications.

| Interacting Protein | Function in DDR | Reference |

| ATR/ATRIP | Kinase complex activated by TopBP1 to signal DNA damage. | [6][9] |

| BRCA1 | Tumor suppressor protein involved in HR and checkpoint control. | [1][10] |

| 53BP1 | A key factor in non-homologous end joining (NHEJ) and G1 checkpoint control. | [10][11] |

| RAD9-RAD1-HUS1 (9-1-1) complex | A checkpoint clamp that recognizes DNA damage and recruits TopBP1. | [12][13] |

| Miz1 | A transcription factor regulated by TopBP1. | [1] |

| E2F1 | A transcription factor involved in cell cycle progression and apoptosis. | [1] |

| SLX4 | A scaffold protein that forms a nuclease complex involved in mitotic DNA synthesis. | [1][14] |

| BLM | A helicase involved in suppressing sister chromatid exchange. | [15] |

| DNA polymerase epsilon | Involved in DNA replication. | [16] |

Post-Translational Modifications of TopBP1

The function of TopBP1 is tightly regulated by post-translational modifications (PTMs), primarily phosphorylation.[5][17] Following DNA damage, TopBP1 is phosphorylated by kinases such as ATM and ATR.[8][17] These phosphorylation events can modulate TopBP1's interactions with other proteins and its localization to sites of DNA damage.[17] For instance, the interaction between TopBP1 and 53BP1 is phosphorylation-dependent and crucial for the G1 DNA damage checkpoint.[15][18]

| Modification | Kinase/Enzyme | Functional Consequence | Reference |

| Phosphorylation | ATM, ATR, Akt | Regulates protein-protein interactions, localization to damage sites, and checkpoint activation. | [17][19] |

| Acetylation | Unknown | The precise role of this modification is still under investigation. | [19] |

| ADP-ribosylation | PARP-1 | Potential role in regulating TopBP1 function at sites of DNA damage. | [19] |

TopBP1 in Cancer and as a Therapeutic Target

Given its central role in maintaining genomic stability, it is not surprising that alterations in TopBP1 expression are associated with various types of cancer, including breast, lung, and glioblastoma.[1] Increased levels of TopBP1 have been linked to poor patient survival in some cancers.[1]

The reliance of cancer cells on DDR pathways for survival makes TopBP1 an attractive target for cancer therapy.[3] Inhibiting TopBP1 could sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3] Small molecule inhibitors targeting the BRCT domains of TopBP1 are being developed and have shown promise in preclinical studies by inhibiting the function of mutant p53 and synergizing with PARP inhibitors.[20]

Experimental Protocols

Immunoprecipitation to Study Protein-Protein Interactions

This protocol describes a general workflow for co-immunoprecipitation (Co-IP) to investigate the interaction between TopBP1 and a putative interacting protein (Protein X).

Methodology:

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions. The lysis buffer should contain protease and phosphatase inhibitors.

-

Pre-clearing: The cell lysate is incubated with control IgG beads to reduce non-specific binding of proteins to the beads.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to TopBP1.

-

Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-TopBP1 complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the putative interacting protein (Protein X). The presence of a band for Protein X in the TopBP1 immunoprecipitate indicates an interaction.

Conclusion

TopBP1 is a master regulator of the DNA damage response, with critical functions in checkpoint activation and DNA repair. Its ability to act as a scaffold and mediate a complex network of protein interactions places it at the heart of cellular mechanisms that safeguard genomic integrity. The development of inhibitors targeting TopBP1 holds significant promise for novel cancer therapies, particularly in combination with existing DNA-damaging treatments. Further research into the intricate details of TopBP1's function and regulation will undoubtedly provide deeper insights into the DDR and open new avenues for therapeutic intervention.

References

- 1. TOPBP1 - Wikipedia [en.wikipedia.org]

- 2. TOPBP1 takes RADical command in recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Targeting protein–protein interactions in the DNA damage response pathways for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation-dependent assembly of DNA damage response systems and the central roles of TOPBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TopBP1 activates ATR through ATRIP and a PIKK regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. TOPBP1Dpb11 plays a conserved role in homologous recombination DNA repair through the coordinated recruitment of 53BP1Rad9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. TopBP1-mediated DNA processing during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint | eLife [elifesciences.org]

- 16. researchgate.net [researchgate.net]

- 17. A DNA Damage-Regulated BRCT-Containing Protein, TopBP1, Is Required for Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

The Pivotal Role of TopBP1 BRCT Domains in Orchestrating the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase IIβ-binding protein 1 (TopBP1) is a crucial scaffold protein that plays a central role in the maintenance of genomic integrity. Its multiple BRCA1 C-terminal (BRCT) domains are fundamental to its function, acting as phosphoprotein-binding modules that mediate a complex network of protein-protein interactions. This technical guide provides an in-depth exploration of the functions of TopBP1's BRCT domains in cell cycle regulation, with a particular focus on their roles in DNA damage checkpoints, DNA replication, and mitosis. We present a comprehensive summary of the quantitative binding affinities of these domains with their key interaction partners, detailed methodologies for seminal experiments, and visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, oncology, and drug development, providing a deeper understanding of the intricate mechanisms governed by TopBP1 and its potential as a therapeutic target.

Introduction: TopBP1, a Master Regulator of the Cell Cycle

TopBP1 is a large, multi-domain protein essential for cell viability. It is characterized by the presence of nine BRCT domains, which are highly conserved phosphopeptide-binding modules found in many proteins involved in DNA damage response (DDR) and cell cycle control.[1][2] These domains enable TopBP1 to act as a molecular scaffold, assembling and activating key players in various cellular processes. The expression of TopBP1 is tightly regulated in a cell cycle-dependent manner, with its levels increasing at the G1/S transition.[3]

The multifaceted nature of TopBP1's function is underscored by its involvement in:

-

DNA Replication Initiation: TopBP1 is a critical component of the pre-initiation complex, facilitating the loading of essential replication factors onto chromatin.

-

DNA Damage Checkpoints: TopBP1 is a central mediator of the ATR-dependent checkpoint signaling pathway, which is activated in response to DNA replication stress and DNA double-strand breaks (DSBs).[1][4]

-

DNA Repair: TopBP1 participates in multiple DNA repair pathways, contributing to the maintenance of genomic stability.

-

Mitosis: Recent evidence has highlighted a crucial role for TopBP1 in ensuring proper chromosome segregation and preventing the transmission of DNA damage to daughter cells.[5]

This guide will delve into the specific roles of the individual and tandem BRCT domains of TopBP1 in these critical cell cycle events.

The Architectural and Functional Landscape of TopBP1 BRCT Domains

Human TopBP1 contains nine BRCT domains, designated BRCT0 through BRCT8. These domains often function in tandem pairs to recognize and bind to phosphorylated serine or threonine residues within specific sequence contexts on their target proteins. This phosphorylation-dependent interaction is a key mechanism for the dynamic regulation of TopBP1's function throughout the cell cycle.

BRCT Domain Organization and Binding Specificity

The BRCT domains of TopBP1 exhibit distinct binding specificities for their various interaction partners. The N-terminal region, comprising BRCT0, BRCT1, and BRCT2, forms a unique triple-BRCT domain structure.[6] BRCT1 and BRCT2, in particular, are crucial for binding to key cell cycle regulators. The central region of TopBP1 contains BRCT domains 3, 4, 5, and 6, while the C-terminal region houses the tandem BRCT7 and BRCT8 domains. Between BRCT6 and BRCT7 lies the critical ATR-activation domain (AAD).[7][8]

Quantitative Analysis of TopBP1 BRCT Domain Interactions

The precise orchestration of cell cycle events by TopBP1 is critically dependent on the affinity and specificity of its BRCT domains for their binding partners. Fluorescence polarization assays have been instrumental in quantifying these interactions, providing dissociation constants (Kd) that reflect the strength of the binding.

| TopBP1 BRCT Domain(s) | Interacting Protein | Phosphopeptide Sequence | Dissociation Constant (Kd) | Reference(s) |

| BRCT0/1/2 | 53BP1 | Centered on pThr670 | 1.5 ± 0.2 µM | [9] |

| BRCT0/1/2 (BRCT1 mutant) | 53BP1 | Centered on pThr670 | 1.0 ± 0.2 µM | [10] |

| BRCT1 | RAD9 | Centered on pSer387 | 2.1 µM | [11][12] |

| BRCT0/1/2 | Treslin | Centered on pS1001 | High Affinity | [11] |

| BRCT0/1/2 | RHNO1 | Centered on pT202 | High Affinity | [13][14] |

| BRCT1/2 | Mdb1 | Centered on pT113 | High Affinity | [12] |

Table 1: Summary of Quantitative Binding Affinities of TopBP1 BRCT Domains.

Signaling Pathways Governed by TopBP1 BRCT Domains

The scaffolding function of TopBP1's BRCT domains is central to the activation and regulation of key signaling pathways that control cell cycle progression and the DNA damage response.

The G1/S Checkpoint: A Collaborative Effort with 53BP1

In the G1 phase of the cell cycle, TopBP1 collaborates with 53BP1 to establish a robust DNA damage checkpoint, preventing cells with damaged DNA from entering S phase.[15] Following DNA double-strand breaks, 53BP1 is recruited to the damage sites. The tandem BRCT domains 4 and 5 of TopBP1 then interact with phosphorylated 53BP1, leading to the recruitment of TopBP1 to these sites.[15] This interaction is crucial for the subsequent recruitment and activation of the ATR kinase, which in turn phosphorylates downstream effectors to halt cell cycle progression.[9]

The S-Phase Checkpoint and DNA Replication Initiation

During S-phase, TopBP1 plays a dual role in both initiating DNA replication and activating the checkpoint in response to replication stress. The N-terminal BRCT domains of TopBP1 are critical for its role in replication initiation through their interaction with Treslin, a key replication initiation factor.[16] This interaction is regulated by cyclin-dependent kinase (CDK) phosphorylation of Treslin.

In response to replication stress, the RAD9-RAD1-HUS1 (9-1-1) clamp is loaded onto stalled replication forks. The phosphorylated C-terminal tail of RAD9 is then recognized by the BRCT1 domain of TopBP1, recruiting TopBP1 to the site of DNA damage.[11][12] This recruitment is a prerequisite for the activation of ATR by the TopBP1-AAD, leading to the phosphorylation of Chk1 and the stabilization of replication forks.[17]

TopBP1's Role in Mitosis

TopBP1's functions extend into mitosis, where it is crucial for resolving under-replicated DNA and preventing chromosome instability. TopBP1 forms distinct foci on mitotic chromosomes, particularly at fragile sites.[5] The recruitment of TopBP1 to these sites is dependent on its BRCT domains and is essential for the recruitment of other DNA repair factors, such as the SLX4 nuclease complex. Depletion of TopBP1 during mitosis leads to an increase in chromosome bridges and breaks, and the transmission of DNA damage to daughter cells in the subsequent G1 phase, often observed as 53BP1 nuclear bodies.[5][18]

Detailed Methodologies for Key Experiments

The following sections provide detailed overviews of the experimental protocols commonly used to investigate the function of TopBP1 BRCT domains.

Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners

Co-IP is a fundamental technique to identify proteins that interact with TopBP1 in a cellular context.

Objective: To determine if Protein X interacts with TopBP1 in vivo.

Methodology:

-

Cell Lysis:

-

Culture cells to an appropriate confluency (e.g., 80-90%).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for TopBP1 (or the protein of interest) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-3 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with antibodies specific for TopBP1 and the putative interacting protein (Protein X) via Western blotting.

-

Immunofluorescence to Visualize Subcellular Localization

Immunofluorescence microscopy is used to visualize the subcellular localization of TopBP1 and its co-localization with other proteins at specific cellular structures, such as DNA damage foci or mitotic chromosomes.

Objective: To visualize the localization of TopBP1 at DNA damage foci.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips.

-

Induce DNA damage (e.g., by treating with ionizing radiation or hydroxyurea).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS to preserve cellular structures.

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate the cells with a primary antibody specific for TopBP1.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

-

Visualize the fluorescent signals using a fluorescence or confocal microscope.

-

Fluorescence Polarization (FP) Assay for Quantitative Binding Analysis

FP assays are a powerful tool for quantifying the interaction between a TopBP1 BRCT domain and a fluorescently labeled phosphopeptide ligand in solution.

Objective: To determine the dissociation constant (Kd) of the interaction between a TopBP1 BRCT domain and a phosphopeptide.

Methodology:

-

Reagent Preparation:

-

Purify the recombinant TopBP1 BRCT domain protein.

-

Synthesize and fluorescently label the phosphopeptide of interest.

-

-

Assay Setup:

-

In a multi-well plate, prepare a series of dilutions of the TopBP1 BRCT domain protein.

-

Add a constant, low concentration of the fluorescently labeled phosphopeptide to each well.

-

-

Measurement:

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the TopBP1 BRCT domain concentration.

-

Fit the data to a binding isotherm to calculate the dissociation constant (Kd).

-

References

- 1. TopBP1 contains a transcriptional activation domain suppressed by two adjacent BRCT domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TopBP1: A BRCT-scaffold protein functioning in multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human TopBP1 Ensures Genome Integrity during Normal S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A DNA damage-regulated BRCT-containing protein, TopBP1, is required for cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TopBP1 is required at mitosis to reduce transmission of DNA damage to G1 daughter cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of the Rad9-binding region of the DNA-damage checkpoint adaptor TopBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TopBP1 activates ATR through ATRIP and a PIKK regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint | eLife [elifesciences.org]

- 11. BRCT domains of the DNA damage checkpoint proteins TOPBP1/Rad4 display distinct specificities for phosphopeptide ligands | eLife [elifesciences.org]

- 12. BRCT domains of the DNA damage checkpoint proteins TOPBP1/Rad4 display distinct specificities for phosphopeptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. TopBP1 functions with 53BP1 in the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TopBP1 utilises a bipartite GINS binding mode to support genome replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The TopBP1 Pathway: A Pivotal Hub in Cancer Progression and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase IIβ-binding protein 1 (TopBP1) has emerged as a critical multifaceted protein in the intricate network of cellular processes that govern genome stability. Its roles span DNA replication, DNA damage response (DDR), and transcriptional regulation, placing it at a central nexus of pathways frequently deregulated in cancer.[1] Overexpression of TopBP1 has been observed in a variety of human cancers and often correlates with poor prognosis, making it an attractive target for novel therapeutic interventions.[2][3] This technical guide provides a comprehensive overview of the TopBP1 pathway in cancer progression, with a focus on its signaling mechanisms, quantitative expression data, and detailed experimental protocols for its investigation.

Core Functions of TopBP1 in Cellular Homeostasis

TopBP1 is a large scaffold protein characterized by the presence of nine BRCA1 C-terminal (BRCT) domains, which are crucial for mediating protein-protein interactions.[4] Its primary functions include:

-

DNA Replication Initiation: TopBP1 is essential for the initiation of DNA replication, where it facilitates the loading of the Cdc45-MCM-GINS (CMG) helicase onto replication origins.[5]

-

DNA Damage Response (DDR): TopBP1 is a key activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central player in the response to replication stress and certain types of DNA damage.[1][6] Upon recruitment to sites of DNA damage, TopBP1's ATR activation domain (AAD) stimulates ATR kinase activity, leading to the phosphorylation of downstream targets like Chk1 and the initiation of cell cycle checkpoints.[7]

-

Transcriptional Regulation: TopBP1 can act as both a transcriptional co-activator and co-repressor, influencing the expression of genes involved in cell proliferation and apoptosis, notably through its interactions with E2F1 and p53.[2][4]

The TopBP1 Pathway in Cancer

The multifaceted nature of TopBP1's functions positions it as a critical player in tumorigenesis. Its deregulation can contribute to cancer progression through several mechanisms:

-

Sustained Proliferation: By promoting DNA replication and overriding cell cycle checkpoints, elevated TopBP1 levels can support the uncontrolled proliferation characteristic of cancer cells.

-

Evasion of Apoptosis: TopBP1 can suppress the pro-apoptotic functions of key tumor suppressors like p53 and E2F1, thereby promoting cell survival.[2]

-

Genome Instability: While crucial for maintaining genome integrity, aberrant TopBP1 activity or mutations can paradoxically contribute to genomic instability, a hallmark of cancer.[8]

-

Chemoresistance: Increased TopBP1 expression has been linked to resistance to certain DNA-damaging chemotherapeutic agents, as it enhances the cell's capacity to repair drug-induced DNA lesions.[9]

Data Presentation: TopBP1 in Human Cancers

Quantitative analysis of TopBP1 expression and genetic alterations across various cancer types underscores its significance in oncology.

Table 1: TopBP1 Protein and mRNA Expression in Human Cancers

| Cancer Type | TopBP1 Protein Expression | TopBP1 mRNA Expression | Clinical Significance | Reference(s) |

| Breast Cancer | Overexpressed in 58.2% (46/79) of primary tumors compared to 4.26% (2/47) in normal tissue.[6] Increased expression correlates with higher tumor grade.[3] | In hereditary breast cancer, mRNA levels were lower in poorly differentiated tumors, showing an inverse correlation with protein levels.[3] | High protein expression is associated with shorter patient survival (40 vs. 165 months, p=0.003).[6] | [6],[3] |

| Non-Small Cell Lung Cancer (NSCLC) | Positive expression in 57.4% of tumors.[6] | Data not available in the provided search results. | Negative TopBP1 expression is associated with better overall survival (median OS 36 vs. 23 months, p=0.012).[6] | [6] |

| Ovarian Cancer | Frequently overexpressed. | Data not available in the provided search results. | High expression is associated with poor prognosis. | [10] |

| Prostate Cancer | Overexpressed. | Data not available in the provided search results. | Promotes proliferation and suppresses apoptosis.[11] | [11] |

| Glioblastoma | Associated with changes in gene expression. | Data not available in the provided search results. | Implicated in tumor progression.[4] | [4] |

| Sarcomas | Associated with changes in gene expression. | Data not available in the provided search results. | Implicated in tumor progression.[4] | [4] |

Table 2: Frequency of TopBP1 Mutations in Human Cancers (COSMIC Database)

| Cancer Type | Mutation Type | Frequency | Reference(s) |

| Pan-Cancer Analysis (TCGA, ICGC, COSMIC) | Missense | ~79-87% of TopBP1 mutations | [2] |

| Frameshift | ~5-11% of TopBP1 mutations | [2] | |

| Nonsense | ~8-9% of TopBP1 mutations | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the TopBP1 pathway is crucial for understanding its role in cancer. The following diagrams, generated using the DOT language, illustrate key signaling cascades and experimental procedures.

TopBP1-p53 Signaling Pathway

Caption: TopBP1 inhibits the tumor suppressor p53, preventing apoptosis and cell cycle arrest.

TopBP1 in the ATR-Chk1 DNA Damage Response Pathway

Caption: TopBP1 is a critical activator of the ATR-Chk1 signaling cascade in response to DNA damage.

Experimental Workflow: Co-Immunoprecipitation of TopBP1

Caption: A stepwise workflow for identifying proteins that interact with TopBP1 using co-immunoprecipitation.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the TopBP1 pathway. The following protocols are synthesized from multiple sources to provide a comprehensive guide for key experiments.

Protocol 1: Co-Immunoprecipitation (Co-IP) of TopBP1 and Interacting Partners

Objective: To identify and validate protein-protein interactions with TopBP1 in vivo.

Materials:

-

Cell culture reagents

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TopBP1 antibody (IP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against putative interacting proteins

Procedure:

-

Cell Lysis:

-

Harvest 1-5 x 10^7 cells and wash with ice-cold PBS.

-

Lyse cells in 1 ml of ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Pre-clearing:

-

Transfer the supernatant to a new tube.

-

Add 20-30 µl of a 50% slurry of Protein A/G beads and incubate for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of anti-TopBP1 antibody or control IgG.

-

Incubate overnight at 4°C on a rotator.

-

Add 30-50 µl of a 50% slurry of Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with 1 ml of ice-cold wash buffer.

-

-

Elution:

-

Resuspend the beads in 30-50 µl of 2x Laemmli sample buffer.

-

Boil the samples for 5-10 minutes to elute the protein complexes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform Western blotting using antibodies against TopBP1 and the suspected interacting protein.

-

Protocol 2: Chromatin Immunoprecipitation (ChIP) for TopBP1

Objective: To determine the in vivo association of TopBP1 with specific DNA sequences (e.g., promoter regions).

Materials:

-

Cell culture reagents

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell Lysis Buffer (e.g., containing PIPES, IGEPAL, protease inhibitors)

-

Nuclear Lysis Buffer (e.g., containing SDS, EDTA, Tris, protease inhibitors)

-

ChIP Dilution Buffer (e.g., containing SDS, Triton X-100, EDTA, Tris, NaCl)

-

Anti-TopBP1 antibody (ChIP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin (pre-blocked with salmon sperm DNA)

-

Wash Buffers (low salt, high salt, LiCl, and TE buffer)

-

Elution Buffer (e.g., SDS, NaHCO3)

-

NaCl (5 M)

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target and control regions

Procedure:

-

Cross-linking:

-

Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells and isolate nuclei according to standard protocols.

-

Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin with ChIP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-TopBP1 antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the immune complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE wash buffers.

-

Elute the chromatin complexes from the beads with elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates and incubate at 65°C for at least 4 hours to reverse the cross-links.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Quantify the enrichment of specific DNA sequences using qPCR with primers flanking the putative TopBP1 binding sites.

-

Protocol 3: siRNA-mediated Knockdown of TopBP1 and Functional Assays

Objective: To investigate the cellular consequences of TopBP1 depletion, such as effects on cell cycle progression and apoptosis.

Materials:

-

siRNA targeting TopBP1 and non-targeting control siRNA

-

Lipofectamine RNAiMAX or other suitable transfection reagent

-

Opti-MEM or other serum-free medium

-

Cell culture medium

-

Reagents for downstream assays (e.g., propidium iodide for cell cycle analysis, Annexin V/PI for apoptosis)

Procedure:

-

siRNA Transfection:

-

Plate cells to be 30-50% confluent at the time of transfection.

-

Dilute siRNA in Opti-MEM.

-

Dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX, and incubate for 20 minutes to form complexes.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate for 24-72 hours.

-

-

Validation of Knockdown:

-

Harvest a subset of cells to confirm TopBP1 knockdown by Western blotting or qRT-PCR.

-

-

Functional Assays:

-

Cell Cycle Analysis: Harvest cells, fix in ethanol, and stain with propidium iodide. Analyze DNA content by flow cytometry.

-

Apoptosis Assay: Stain cells with Annexin V and propidium iodide and analyze by flow cytometry to quantify apoptotic and necrotic cells.

-

Protocol 4: In Vitro ATR Kinase Assay with TopBP1

Objective: To measure the ability of TopBP1 to directly activate the kinase activity of the ATR-ATRIP complex.

Materials:

-

Purified recombinant ATR-ATRIP complex

-

Purified recombinant TopBP1 (full-length or AAD fragment)

-

Kinase Buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)

-

[γ-32P]ATP

-

Substrate protein (e.g., a fragment of Chk1)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Kinase Reaction Setup:

-

In a microfuge tube, combine the kinase buffer, purified ATR-ATRIP, and purified TopBP1.

-

Pre-incubate for 10-15 minutes at 30°C.

-

-

Initiation of Kinase Reaction:

-

Add the substrate protein and [γ-32P]ATP to initiate the reaction.

-

Incubate for 20-30 minutes at 30°C.

-

-

Termination and Analysis:

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Conclusion and Future Directions

The TopBP1 pathway is a cornerstone of the DNA damage response and a critical regulator of cell cycle progression. Its frequent overexpression in cancer and its association with poor clinical outcomes highlight its potential as a valuable therapeutic target. The development of small molecule inhibitors that disrupt key interactions within the TopBP1 pathway, such as its binding to p53 or its activation of ATR, holds promise for novel cancer therapies. Further research is warranted to fully elucidate the context-dependent roles of TopBP1 in different tumor types and to identify patient populations most likely to benefit from TopBP1-targeted treatments. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this pivotal pathway and to accelerate the development of innovative cancer therapeutics.

References

- 1. COSMIC - Database Commons [ngdc.cncb.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. Expression of TopBP1 in hereditary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TOPBP1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Correlation between BRCA1 and TopBP1 protein expression and clinical outcome of non-small cell lung cancer treated with platinum-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The COSMIC (Catalogue of Somatic Mutations in Cancer) database and website - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The Prognostic Value of Circulating Tumor DNA in Ovarian Cancer: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TOPBP1 DNA topoisomerase II binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Pan-Cancer Analysis of TCGA Data Revealed Promising Reference Genes for qPCR Normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Guardian of the Genome: A Technical Guide to Targeting TopBP1

A comprehensive examination of TopBP1 function and the landscape of its chemical probes for researchers, scientists, and drug development professionals.

Executive Summary

Topoisomerase II-binding protein 1 (TopBP1) is a critical scaffold protein at the heart of the DNA damage response (DDR), playing indispensable roles in DNA replication, cell cycle checkpoint control, and DNA repair.[1] Its multifaceted functions and overexpression in various cancers have spotlighted TopBP1 as a promising therapeutic target.[2] While a specific chemical probe designated "TopBP1-IN-1" is not documented in publicly available scientific literature, this guide will delve into the core functions of TopBP1 and explore known small-molecule inhibitors that serve as chemical probes to dissect its complex roles. We will examine the mechanism of action of these probes, present available quantitative data, and provide illustrative experimental workflows and signaling pathway diagrams to facilitate further research and drug development efforts targeting this key genomic guardian.

TopBP1: A Master Regulator of Genomic Integrity

TopBP1 is a large protein characterized by multiple BRCA1 C-terminus (BRCT) domains, which are crucial for mediating protein-protein interactions.[1][3] It functions as a central hub in the DDR, orchestrating a variety of cellular processes to maintain genomic stability.

Key Functions of TopBP1:

-

ATR Activation: TopBP1 is a primary activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the S-phase checkpoint and replication fork stabilization.[2][4] This activation is crucial for the cellular response to DNA replication stress.[5] The ATR activation domain (AAD) of TopBP1 is essential for this process.[6]

-

DNA Replication: TopBP1 is involved in the initiation of DNA replication by interacting with components of the pre-initiation complex.[1][7] It helps recruit essential replication factors to the origins of replication.[8]

-

Cell Cycle Control: TopBP1 plays a vital role in cell cycle checkpoints, particularly the G1/S and G2/M transitions, preventing cells with damaged DNA from progressing through the cell cycle.[1][9]

-

DNA Repair: TopBP1 participates in various DNA repair pathways, including homologous recombination, by interacting with key repair factors like RAD51 and BLM.[10][11]

-

Transcriptional Regulation: TopBP1 can regulate gene transcription through interactions with transcription factors such as E2F1 and Miz1.[1][12]

The ATR Signaling Pathway: A Core Function of TopBP1

A critical function of TopBP1 is its role in activating the ATR checkpoint kinase in response to single-stranded DNA (ssDNA) that forms at stalled replication forks or during DNA repair.[13]

Simplified ATR Activation Pathway:

-

Damage Recognition: Replication stress leads to the formation of ssDNA, which is rapidly coated by Replication Protein A (RPA).

-

ATR-ATRIP Recruitment: The ATR-ATRIP complex is recruited to the RPA-coated ssDNA.

-

9-1-1 Clamp Loading: The Rad17-RFC complex loads the 9-1-1 (Rad9-Rad1-Hus1) checkpoint clamp onto the DNA.

-

TopBP1 Recruitment: TopBP1 is recruited to the site of damage through its interaction with the phosphorylated Rad9 subunit of the 9-1-1 complex.[13]

-

ATR Activation: The AAD of TopBP1 then directly interacts with and activates the kinase activity of ATR.[5][6]

-

Downstream Signaling: Activated ATR phosphorylates a multitude of downstream targets, including Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][5]

References

- 1. TOPBP1 - Wikipedia [en.wikipedia.org]

- 2. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. TopBP1-mediated DNA processing during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TopBP1 assembles nuclear condensates to switch on ATR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How ATR turns on: TopBP1 goes on ATRIP with ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATRIP from TopBP1 to ATR—in vitro activation of a DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human TopBP1 Ensures Genome Integrity during Normal S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TopBP1 functions with 53BP1 in the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TOPBP1 DNA topoisomerase II binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. TOPBP1 takes RADical command in recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of p53 by TopBP1: a Potential Mechanism for p53 Inactivation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Upstream Regulators of TopBP1 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase IIβ-binding protein 1 (TopBP1) is a crucial scaffold protein that plays a central role in maintaining genomic integrity. Its functions are integral to several fundamental cellular processes, including DNA replication, DNA damage response (DDR), and cell cycle regulation.[1] TopBP1's activity is tightly controlled by a network of upstream regulators that ensure its timely and localized action. This technical guide provides an in-depth overview of the core upstream regulators of TopBP1 activity, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts targeting this critical protein.

Upstream Regulators of TopBP1 in the DNA Damage Response

TopBP1 is a key activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage checkpoint.[1] This activation is a critical step in the cellular response to DNA single-strand breaks and replication stress. The primary upstream regulators in this pathway are the 9-1-1 complex and the Rad17 clamp loader.

The 9-1-1 Complex and Rad17

The 9-1-1 complex, a heterotrimer of Rad9, Rad1, and Hus1, is a PCNA-like clamp that is loaded onto DNA at the junctions of single-stranded and double-stranded DNA by the Rad17-RFC clamp loader.[2] The interaction between TopBP1 and the 9-1-1 complex is a prerequisite for ATR activation.

The recruitment of TopBP1 to sites of DNA damage is mediated by a direct interaction between the N-terminal BRCT domains 1 and 2 of TopBP1 and a constitutively phosphorylated serine residue on the C-terminal tail of Rad9 (Ser373 in Xenopus laevis and Ser387 in human Rad9).[2][3] Rad17, in addition to loading the 9-1-1 clamp, also facilitates the interaction between 9-1-1 and TopBP1.[2] Studies in Xenopus egg extracts have shown that ATP binding by Rad17 is essential for the association of 9-1-1 with TopBP1.[2]

ATM Kinase

In response to double-strand breaks (DSBs), the Ataxia-Telangiectasia Mutated (ATM) kinase can also act as an upstream regulator of TopBP1. ATM phosphorylates TopBP1 on Serine 1131, which significantly enhances the association of TopBP1 with ATR.[4][5] This provides a mechanism for ATR activation in response to DSBs, linking the two major DNA damage response kinases.

Signaling Pathway for TopBP1-Mediated ATR Activation

The following diagram illustrates the signaling cascade leading to TopBP1-mediated ATR activation in response to DNA damage.

Upstream Regulators of TopBP1 in DNA Replication

TopBP1 is also essential for the initiation of DNA replication.[6] In this context, its activity is regulated by Cyclin-Dependent Kinase (CDK) and its interaction with the protein Treslin.

Treslin and CDK

Treslin (also known as TICRR) is a key scaffolding protein in DNA replication initiation.[6] The interaction between Treslin and TopBP1 is a critical, conserved step in the loading of the Cdc45-MCM-GINS (CMG) helicase at replication origins.[6] This interaction is cell cycle-regulated and depends on the phosphorylation of Treslin by CDK.[6][7] Specifically, CDK phosphorylates Treslin on two conserved residues, T969 and S1001, which then allows Treslin to bind to the N-terminal BRCT repeats of TopBP1.[6]

The interaction between Treslin and TopBP1 is maximal at a specific concentration of Cyclin A-Cdk2, and this level of kinase activity is consistent with that required for maximal DNA replication.[7]

Signaling Pathway for TopBP1 in DNA Replication Initiation

The diagram below outlines the role of TopBP1 and its upstream regulators in the initiation of DNA replication.

Post-Translational Modifications of TopBP1

The activity of TopBP1 is further regulated by various post-translational modifications, primarily phosphorylation.

-

Phosphorylation by ATM and ATR: As mentioned, ATM phosphorylates TopBP1 at Ser1131 in response to DSBs.[4][5] ATR also phosphorylates TopBP1, which is important for its checkpoint function.[8]

-

Phosphorylation by Akt/PKB: The kinase Akt (also known as PKB) phosphorylates TopBP1 at Serine 1159.[9][10] This phosphorylation induces the oligomerization of TopBP1 through its seventh and eighth BRCT domains, which is crucial for its interaction with and repression of the transcription factor E2F1, thereby inhibiting apoptosis.[9][10]

Quantitative Data on TopBP1 Regulation

The following tables summarize the available quantitative and semi-quantitative data on the regulation of TopBP1 activity.

| Interaction | Regulator(s) | Quantitative/Semi-quantitative Data | Cell/System | Reference(s) |

| TopBP1 foci formation | Aphidicolin (replication stress) | 12-fold increase in TopBP1 at chromosome gaps/breaks. | HeLa cells | [11] |

| ATR Kinase Activity | TopBP1 fragments | Full-length TopBP1 is the most efficient activator. Fragments containing the ATR-activating domain (AAD) are sufficient for activation. | In vitro kinase assay | [1][12] |

| Treslin-TopBP1 Interaction | Cyclin A-Cdk2 | Interaction is maximal at 10 nM Cyclin A. | Xenopus egg extracts | [7] |

| E2F1 Transcriptional Activity | TopBP1 | TopBP1 represses E2F1 transcriptional activity in a dose-dependent manner. | 293T and REF52 cells | [13][14] |

| Post-Translational Modification | Kinase | Site(s) | Effect | Reference(s) |

| Phosphorylation | ATM | Ser1131 | Enhances association with ATR. | [4][5] |

| Phosphorylation | Akt/PKB | Ser1159 | Induces oligomerization and interaction with E2F1. | [9][10] |

| Phosphorylation | CDK | (On Treslin: T969, S1001) | Enables Treslin interaction with TopBP1. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Co-Immunoprecipitation (Co-IP) of TopBP1 and Interacting Partners

This protocol is adapted for the study of TopBP1 interactions, such as with Rad9 or Treslin.[15][16]

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

2. Pre-clearing:

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation and collect the pre-cleared lysate.

3. Immunoprecipitation:

-

Add the primary antibody against the "bait" protein (e.g., anti-TopBP1) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 1-3 hours at 4°C.

4. Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with lower detergent concentration).

5. Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the "bait" (TopBP1) and putative "prey" proteins (e.g., Rad9, Treslin).

In Vitro ATR Kinase Assay with TopBP1

This protocol is based on methods used to demonstrate TopBP1's direct activation of ATR.[1][17]

1. Reaction Setup:

-

Prepare a reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

In a microcentrifuge tube, combine purified ATR-ATRIP complex (e.g., 0.4 nM) and purified TopBP1 or its fragments (e.g., 1-160 nM).

-

Add the substrate, such as a purified Chk1 fragment (e.g., 10 nM).

2. Kinase Reaction:

-

Initiate the reaction by adding ATP (e.g., 100 µM) containing [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

3. Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Analyze the phosphorylation of the substrate (Chk1) by autoradiography or by Western blotting with a phospho-specific antibody (e.g., anti-phospho-Chk1 S345).

Chromatin Immunoprecipitation (ChIP) for TopBP1

This protocol provides a general framework for studying the association of TopBP1 with specific DNA regions.[18][19][20]

1. Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

2. Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in a shearing buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

3. Immunoprecipitation:

-

Dilute the sheared chromatin and pre-clear with Protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-TopBP1 antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the chromatin complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

6. Analysis:

-

Quantify the amount of specific DNA sequences associated with TopBP1 using quantitative PCR (qPCR) with primers for target and control regions.

Conclusion